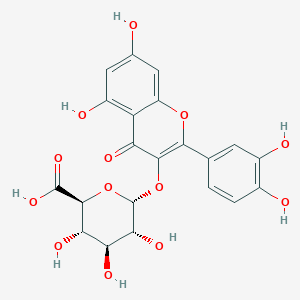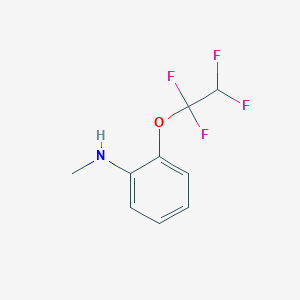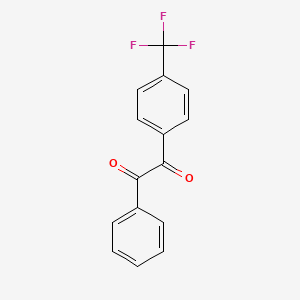
(1S,2S)-N1-Neopentyl-1,2-diphenylethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2S)-N1-Neopentyl-1,2-diphenylethane-1,2-diamine is a chiral diamine compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique stereochemistry and the presence of both neopentyl and diphenyl groups, which contribute to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-N1-Neopentyl-1,2-diphenylethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzaldehyde and neopentylamine.
Condensation Reaction: Benzaldehyde undergoes a condensation reaction with neopentylamine in the presence of a suitable catalyst to form an intermediate imine.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired diamine compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation and reduction reactions efficiently.
Optimization of Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2S)-N1-Neopentyl-1,2-diphenylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for condensation reactions.
Major Products
Wissenschaftliche Forschungsanwendungen
(1S,2S)-N1-Neopentyl-1,2-diphenylethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis, facilitating the formation of enantiomerically pure compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including its role in drug development and design.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (1S,2S)-N1-Neopentyl-1,2-diphenylethane-1,2-diamine involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity and function.
Pathways: It may modulate biochemical pathways, leading to changes in cellular processes and responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2R)-N1-Neopentyl-1,2-diphenylethane-1,2-diamine: A stereoisomer with different chiral centers.
(1S,2S)-N1-Neopentyl-1,2-diphenylethane-1,2-diol: A related compound with hydroxyl groups instead of amine groups.
Uniqueness
(1S,2S)-N1-Neopentyl-1,2-diphenylethane-1,2-diamine is unique due to its specific stereochemistry and the presence of both neopentyl and diphenyl groups, which contribute to its distinct reactivity and applications in various fields.
Eigenschaften
Molekularformel |
C19H26N2 |
|---|---|
Molekulargewicht |
282.4 g/mol |
IUPAC-Name |
(1S,2S)-N'-(2,2-dimethylpropyl)-1,2-diphenylethane-1,2-diamine |
InChI |
InChI=1S/C19H26N2/c1-19(2,3)14-21-18(16-12-8-5-9-13-16)17(20)15-10-6-4-7-11-15/h4-13,17-18,21H,14,20H2,1-3H3/t17-,18-/m0/s1 |
InChI-Schlüssel |
TUJIYEYMKXWBTO-ROUUACIJSA-N |
Isomerische SMILES |
CC(C)(C)CN[C@@H](C1=CC=CC=C1)[C@H](C2=CC=CC=C2)N |
Kanonische SMILES |
CC(C)(C)CNC(C1=CC=CC=C1)C(C2=CC=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzyl (3aS,6aS)-3,3a,4,6a-tetrahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate hydrochloride](/img/structure/B13903471.png)
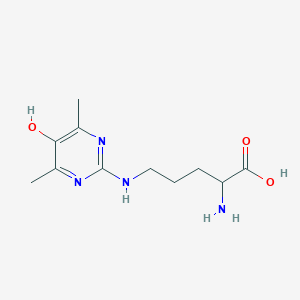

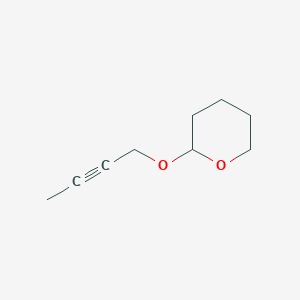


![Methyl [1,3]dioxolo[4,5-c]pyridine-4-carboxylate](/img/structure/B13903503.png)


